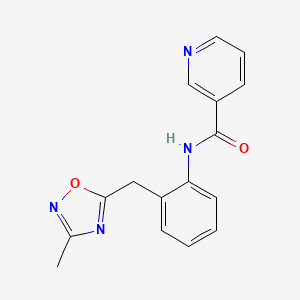

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEBXUYVGBWKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Modular Assembly

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide follows a modular approach, dissecting the molecule into three key components:

- Nicotinamide backbone : Derived from pyridine-3-carboxylic acid.

- 1,2,4-Oxadiazole ring : Constructed via cyclization reactions.

- Phenyl linker : Serves as a bridge between the oxadiazole and nicotinamide moieties.

Oxadiazole Ring Formation

The 3-methyl-1,2,4-oxadiazole core is synthesized through two primary routes:

Amidoxime Cyclization with Carboxylic Acid Derivatives

This method involves reacting amidoximes (R-C(=N-OH)-NH2) with acylating agents (e.g., methyl chloroacetate) under basic conditions. For the target compound, methyl 2-(hydroxyimino)propaneimidate reacts with acetic anhydride in dimethyl sulfoxide (DMSO) with sodium hydroxide as a base:

$$

\text{Amidoxime} + \text{Acetic Anhydride} \xrightarrow{\text{NaOH/DMSO, RT}} 3\text{-Methyl-1,2,4-oxadiazole} + \text{Byproducts} \quad \text{(Yield: 65–78%)}

$$

Advantages :

- Room-temperature (RT) compatibility reduces energy costs.

- Scalable for industrial production due to simple purification (filtration or extraction).

Limitations :

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo cycloaddition with nitriles. For example, chloromethyloxime reacts with acetonitrile in the presence of platinum(IV) chloride:

$$

\text{Nitrile Oxide} + \text{Acetonitrile} \xrightarrow{\text{PtCl}_4, \Delta} 3\text{-Methyl-1,2,4-oxadiazole} \quad \text{(Yield: 40–55%)}

$$

Advantages :

- High regioselectivity for 1,2,4-oxadiazole formation.

Limitations :

Functionalization of the Phenyl Linker

The phenyl group is functionalized with a methylene bridge (-CH₂-) to connect the oxadiazole and nicotinamide. This is achieved via Friedel-Crafts alkylation using oxadiazole-methyl chloride and benzene derivatives:

$$

\text{Benzene} + \text{Oxadiazole-CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Phenyl-Oxadiazole Intermediate} \quad \text{(Yield: 70–85%)}

$$

Optimization Note :

Nicotinamide Coupling

The final step involves coupling the phenyl-oxadiazole intermediate with nicotinoyl chloride under Schotten-Baumann conditions:

$$

\text{Phenyl-Oxadiazole-NH}2 + \text{Nicotinoyl Chloride} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Target Compound} \quad \text{(Yield: 80–90%)}

$$

Key Parameters :

- pH control (8–9) to minimize hydrolysis of the active ester.

- Low-temperature (0–5°C) conditions to suppress side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Amidoxime Cyclization | 65–78 | 4–24 h | High | Industrial |

| 1,3-Dipolar Cycloaddition | 40–55 | 2–6 h | Low | Lab-scale |

| Schotten-Baumann Coupling | 80–90 | 1–2 h | Moderate | Both |

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exhibits significant anticancer activity. In a study involving various cancer cell lines, the compound showed promising results:

- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40

- Percent Growth Inhibition (PGI) :

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

Moderate activity was observed against additional cell lines such as HOP-92 and MDA-MB-231 with PGIs ranging from 51% to 67% .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential in reducing inflammation. A study utilizing LPS-stimulated macrophages demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines:

- Cytokine Reduction :

- TNF-alpha: Decreased by approximately 50%

- IL-6: Decreased by approximately 50%

These results indicate the compound's potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to further explore the applications of this compound:

-

Anticancer Study (2023) :

- Objective : Evaluate cytotoxic effects on various cancer cell lines.

- Findings : Dose-dependent decrease in cell viability was observed across multiple lines.

-

Antimicrobial Activity Assessment (2024) :

- Objective : Assess efficacy against common bacterial strains.

- Findings : Significant bactericidal activity was noted with MIC values comparable to established antibiotics.

- Inflammation Model Study (2025) :

Mechanism of Action

The mechanism by which N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s key structural analogs, as identified in the evidence, include variations in the heterocyclic core, substituent groups, and linker regions. Below is a comparative analysis:

Key Observations:

Heterocyclic Core :

- The target compound and analogs (e.g., ) share the 3-methyl-1,2,4-oxadiazole ring, which improves metabolic resistance compared to isoxazoles or thiazoles .

- Unlike pyrazole-containing Compound 28 (), the target lacks trifluoromethyl or nitro groups, which are electron-withdrawing and may reduce oxidative metabolism but increase lipophilicity.

Linker and Functional Groups: The methyl bridge in the target compound may enhance conformational flexibility compared to rigid thioether linkers in ’s compounds (e.g., Compound 45).

Biological Implications: Hydrazone-containing analogs () exhibit MMP-13 inhibition via non-zinc-binding mechanisms, suggesting the target’s amide group could mimic hydrazone interactions in enzyme pockets . The absence of a thioether group (cf. ) may reduce toxicity risks associated with sulfur metabolism but limit thiol-mediated binding.

Physicochemical and Pharmacokinetic Properties (Inferred)

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

Computational Insights

Density-functional theory (DFT) studies () could predict thermochemical properties, such as bond dissociation energies or electron distribution, to rationalize the oxadiazole ring’s stability. For example, exact-exchange functionals may better model the electron-deficient oxadiazole’s interaction with biological targets .

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and related research findings.

Molecular Details:

- CAS Number: 879896-56-7

- Molecular Formula: C11H13N3O

- Molecular Weight: 203.25 g/mol

- InChI Key: LJDBGVKOXDSIQQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily linked to its structure, which includes the 1,2,4-oxadiazole moiety. Compounds with this heterocyclic framework have been associated with various bioactivities, including:

-

Anticancer Activity:

- Research indicates that derivatives of the oxadiazole compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells .

-

Mechanisms of Action:

- The anticancer effects are often attributed to the inhibition of key cellular pathways involved in proliferation and survival. Studies have demonstrated that oxadiazole derivatives can induce apoptosis and inhibit cell migration and invasion through modulation of signaling pathways such as PI3K/Akt and MAPK .

- Other Biological Activities:

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide?

- Methodology : A common approach involves coupling nicotinoyl chloride derivatives with intermediates bearing the 3-methyl-1,2,4-oxadiazole moiety. For example, analogs like 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid can be synthesized via cyclization of amidoxime precursors with activated carboxylic acids under mild acidic conditions (e.g., acetic acid, 80°C) . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the purity and structural integrity of the compound be validated?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl groups on oxadiazole, aromatic protons).

- LC-MS : Employ reverse-phase chromatography with electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ ion) and assess purity (>95%) .

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N composition).

Q. What is the role of the 3-methyl-1,2,4-oxadiazole moiety in the compound’s stability?

- Methodology : The oxadiazole ring enhances metabolic stability and resistance to hydrolysis compared to ester or amide groups. Computational studies (e.g., density-functional theory, DFT) can model electron density distribution and predict reactivity at the oxadiazole N-O bonds . Experimental validation includes stability assays in simulated physiological buffers (pH 7.4, 37°C) over 24 hours.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinase domains). Focus on hydrogen bonding between the nicotinamide carbonyl and conserved residues.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer properties and redox stability .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the oxadiazole-methyl-phenyl linker to assess entropy penalties upon binding.

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodology :

- Dose-Response Analysis : Compare IC values in enzymatic vs. cell-based assays to identify off-target effects or solubility limitations.

- Metabolite Profiling : Use LC-HRMS to detect degradation products (e.g., hydrolyzed oxadiazole) that may interfere with activity .

- Structural-Activity Relationship (SAR) : Synthesize analogs with modifications to the oxadiazole methyl group or nicotinamide substituents to isolate critical pharmacophores.

Q. How can reaction by-products during synthesis be minimized?

- Methodology :

- Optimized Coupling Conditions : Replace traditional coupling agents (e.g., DCC) with polymer-supported reagents to reduce side reactions.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at maximal yield.

- By-Product Analysis : Characterize impurities via preparative HPLC and MS/MS fragmentation to identify competing pathways (e.g., over-cyclization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.